molecular formula C22H20N2O5S B3456636 N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide

N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide

Cat. No.: B3456636
M. Wt: 424.5 g/mol
InChI Key: BJIJWZJIPAOEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide, also known as BMD-120, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BMD-120 belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections, but BMD-120 has been found to exhibit a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide involves the inhibition of the proteasome, which is a complex enzyme that plays a critical role in the degradation of proteins in cells. The proteasome is essential for the regulation of various cellular processes, including cell cycle progression and DNA repair. This compound binds to the proteasome and prevents its activity, leading to the accumulation of damaged proteins and ultimately causing cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. This compound has been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the Akt/mTOR pathway, which is crucial for the survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for the proteasome, which makes it a useful tool for studying proteasome function and regulation. However, one of the limitations of using this compound is its potential toxicity, as it has been found to induce oxidative stress and DNA damage in cells at high concentrations.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide. One area of interest is the development of new drugs based on the structure of this compound that can target the proteasome with increased specificity and potency. Another area of research is the investigation of the synergistic effects of this compound with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[benzyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-30(26,27)24(14-16-5-3-2-4-6-16)19-10-7-17(8-11-19)22(25)23-18-9-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIJWZJIPAOEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.